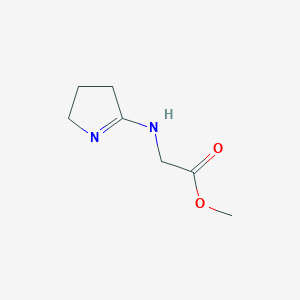
methyl 2-((3,4-dihydro-2H-pyrrol-5-yl)amino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “methyl 2-((3,4-dihydro-2H-pyrrol-5-yl)amino)acetate” is a derivative of pyrrole . Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyrrole ring, which is a five-membered aromatic ring with four carbon atoms and one nitrogen atom . The specific substitutions on the pyrrole ring in this compound could not be determined from the available information.Chemical Reactions Analysis
Pyrrole and its derivatives are involved in a wide range of chemical reactions. They can undergo electrophilic substitution reactions, much like benzene and other aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. As a pyrrole derivative, “this compound” would likely share some properties with other pyrroles, such as aromaticity and reactivity with electrophiles .Scientific Research Applications
Analytical Chemistry Applications
A simple method for the quantitative analysis of urinary δ-aminolevulinic acid, utilizing the condensation with ethyl acetoacetate to produce a related pyrrole compound, showcases the chemical's relevance in diagnostic applications, particularly as an index of lead exposure (Tomokuni & Ogata, 1972).
Chemical Synthesis and Reactions
Several studies have demonstrated the utility of compounds similar to "methyl 2-((3,4-dihydro-2H-pyrrol-5-yl)amino)acetate" in synthetic chemistry, including their reactions to form complex heterocyclic structures. For example, the reaction between 2-amino-2-deoxy-D-glucose and 2,4-pentanedione yielding various pyrrole derivatives has been explored for potential applications in carbohydrate chemistry (González, Sánchez, & Rey, 1965).
Catalytic Applications
The catalytic hydrogenation of methyl 2-(5,6-dihydro-4H-1,2-oxazin-3-yl)acetates, resulting in pyrrolidine derivatives, illustrates the compound's role in facilitating transformations relevant to organic synthesis and potentially pharmaceutical manufacturing (Sukhorukov et al., 2008).
Multicomponent Assembling
The sodium acetate-catalyzed multicomponent reaction involving related pyrrole derivatives represents a fast and efficient route to producing small-molecule ligands, which have implications for the treatment of human inflammatory diseases and other biomedical applications, highlighting the compound's versatility in drug discovery processes (Elinson et al., 2014).
Inhibitory Activity on Enzymes
The synthesis and study of N-methyl isomers of pyrrolo[2,3-d]pyrimidin-4-one derivatives have provided insights into inhibitory activities on xanthine oxidase, an enzyme involved in purine metabolism, suggesting potential therapeutic applications for conditions associated with excessive uric acid production (Seela et al., 1984).
Future Directions
properties
IUPAC Name |
methyl 2-(3,4-dihydro-2H-pyrrol-5-ylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-11-7(10)5-9-6-3-2-4-8-6/h2-5H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKOSDWTOGHJPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=NCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide](/img/structure/B2812145.png)


![3-[2-(N-Boc-Amino)-1,1-dimethyethyl]phenylboronic acid, pinacol ester](/img/structure/B2812152.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2812153.png)
![7-Bromospiro[3.4]octane](/img/structure/B2812154.png)


![8-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2812160.png)
![3-ethyl-N-(2-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2812162.png)

![(1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2812164.png)
![4-[[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B2812167.png)
